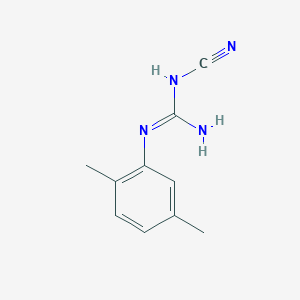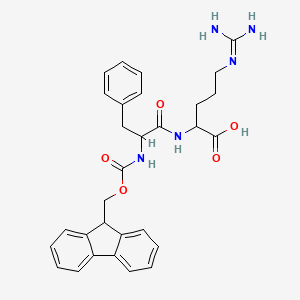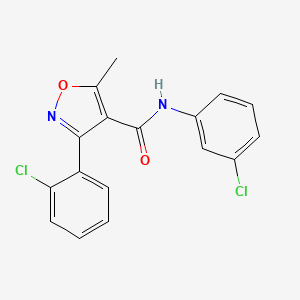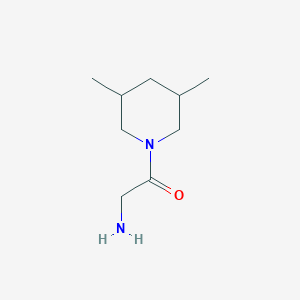![molecular formula C11H8N2O3S2 B12120752 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid CAS No. 82158-61-0](/img/structure/B12120752.png)
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure ist eine komplexe organische Verbindung mit der Summenformel C11H8N2O3S2 und einem Molekulargewicht von 280,32 g/mol Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolidinring, einen Pyridinring und eine Essigsäureeinheit umfasst.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure erfolgt typischerweise durch die Kondensation von 4-Pyridincarboxaldehyd mit 3-Carboxymethylrhodanin . Die Reaktion wird unter sauren Bedingungen durchgeführt, wobei oft Eisessig als Lösungsmittel verwendet wird. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch kontinuierliche Verfahren umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with 3-carboxymethylrhodanine . The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können den Thiazolidinring in ein Thiazolidin-2-thion umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Thiazolidin-2-thion-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung hat aufgrund ihrer einzigartigen Struktur Potenzial als biochemische Sonde.
Medizin: Es wird derzeit erforscht, ob sie als antimikrobielles oder Antikrebsmittel eingesetzt werden kann.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Katalysator bei chemischen Reaktionen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung ab, aber es beinhaltet oft die Hemmung von Schlüsselenzymen oder die Störung von Zellprozessen.
Wirkmechanismus
The mechanism of action of 2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of key enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Carboxymethyl-5-(pyridin-4-ylmethylen)-rhodanin: Ähnliche Struktur, aber ohne die Essigsäureeinheit.
(Z)-3-Amino-5-(pyridin-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on: Ähnlicher Thiazolidinring, aber unterschiedliche Substituenten.
Einzigartigkeit
2-[(5Z)-4-Oxo-5-(pyridin-4-ylmethyliden)-2-sulfanyliden-1,3-thiazolidin-3-yl]essigsäure ist einzigartig durch die Kombination eines Thiazolidinrings, eines Pyridinrings und einer Essigsäureeinheit. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht.
Eigenschaften
CAS-Nummer |
82158-61-0 |
|---|---|
Molekularformel |
C11H8N2O3S2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3S2/c14-9(15)6-13-10(16)8(18-11(13)17)5-7-1-3-12-4-2-7/h1-5H,6H2,(H,14,15)/b8-5- |
InChI-Schlüssel |
RGJUEHCLCQAVGK-YVMONPNESA-N |
Isomerische SMILES |
C1=CN=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Kanonische SMILES |
C1=CN=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)
![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)



![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)



